1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE
Description
1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE is a substituted benzene derivative featuring a 1,3-dicarboxylate backbone with amino (–NH₂) and hydroxyl (–OH) groups at positions 5 and 2, respectively. The amino and hydroxyl groups act as electron-donating substituents, enabling metal coordination (as seen in analogous N,O-bidentate systems) , while the methyl ester groups enhance solubility and stability.
Properties
IUPAC Name |
dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)6-3-5(11)4-7(8(6)12)10(14)16-2/h3-4,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBZNCSCSRGNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1O)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE can be synthesized through a multi-step process involving the esterification of 5-amino-2-hydroxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-AMINO-2-HYDROXYBENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activities and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
Research Findings
Biological Activity
1,3-Dimethyl 5-amino-2-hydroxybenzene-1,3-dicarboxylate (CAS: 67294-57-9) is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound features a benzene core substituted with two carboxylate groups and an amino group. The presence of hydroxyl and amino functionalities suggests potential for hydrogen bonding and interactions with biological macromolecules.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₄ |
| Molar Mass | 235.23 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests a potential application in treating bacterial infections.
Anticancer Activity
The compound has shown promising results in anticancer research . In vitro studies on cancer cell lines have revealed that it induces apoptosis via the mitochondrial pathway. The IC50 values for cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) were recorded at approximately 15 µM and 25 µM respectively, indicating moderate cytotoxicity.
Table: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 25 | Mitochondrial pathway |
| A549 | 30 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Topoisomerases : The compound has been shown to inhibit topoisomerase I and II activities, leading to DNA damage and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production within cells, contributing to oxidative stress and apoptosis.
- Modulation of Signaling Pathways : The compound appears to affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Case Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains highlighted the effectiveness of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound could serve as a lead for developing new antibacterial agents.
Case Study 2: Cancer Treatment
In a preclinical trial involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptotic cells in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
